An In-Depth Technical Guide to 3,4-Dichloro-2-methylquinoline: Structure, Properties, and Synthetic Methodologies for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3,4-Dichloro-2-methylquinoline: Structure, Properties, and Synthetic Methodologies for Researchers and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Quinoline derivatives have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2] The introduction of halogen substituents onto the quinoline core can significantly modulate the molecule's physicochemical properties and biological activity, making halogenated quinolines a fertile ground for drug discovery and development. This guide focuses specifically on 3,4-dichloro-2-methylquinoline, a derivative with a unique substitution pattern that warrants detailed investigation.
Molecular Structure and Physicochemical Properties
The chemical structure of 3,4-dichloro-2-methylquinoline is characterized by a quinoline core with chlorine atoms at the 3 and 4 positions and a methyl group at the 2-position. This specific arrangement of substituents influences its electronic distribution, steric hindrance, and overall molecular properties.
Table 1: Physicochemical Properties of 3,4-Dichloro-2-methylquinoline and Related Analogs
| Property | 3,4-Dichloro-2-methylquinoline (Predicted) | 4,7-Dichloroquinoline[3] | 2-Chloroquinoline[4] | 2-Methylquinoline[5] |
| Molecular Formula | C₁₀H₇Cl₂N | C₉H₅Cl₂N | C₉H₆ClN | C₁₀H₉N |
| Molecular Weight | 212.08 g/mol | 198.05 g/mol | 163.60 g/mol | 143.19 g/mol |
| Melting Point | Not Experimentally Determined | 87 °C | 38 °C | -1.5 °C |
| Boiling Point | Not Experimentally Determined | 317 °C | 266 °C | 246-248 °C |
| Solubility | Predicted to be poorly soluble in water | Slightly soluble in water | Insoluble in water | Practically insoluble in water |
| LogP (Predicted) | ~3.5-4.0 | 2.7 | 2.7 | 2.59 |
The presence of two chlorine atoms significantly increases the lipophilicity of the molecule, as indicated by the predicted high LogP value. This property is crucial for its ability to cross cell membranes, a key factor in drug efficacy. The methyl group at the 2-position can influence the molecule's binding to target proteins and its metabolic stability.
Spectroscopic Characterization
While a complete, published set of spectra for 3,4-dichloro-2-methylquinoline is not available, the expected spectroscopic features can be inferred from the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbons bearing the chlorine atoms (C3 and C4) are expected to be shifted downfield due to the deshielding effect of the halogens.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities.
Synthesis of 3,4-Dichloro-2-methylquinoline and its Analogs
The synthesis of quinoline derivatives can be achieved through various established methods.[6] For 3,4-dichloro-2-methylquinoline, a plausible synthetic approach would involve the chlorination of a suitable 2-methylquinolinone precursor.
General Synthetic Strategies for Dichloroquinolines
The synthesis of dichloroquinoline derivatives often starts from substituted anilines. A common strategy involves the condensation of an aniline with a suitable three-carbon unit to form the quinoline ring, followed by chlorination. For instance, the synthesis of 4,7-dichloroquinoline can be achieved from 3-chloroaniline.[3]
Another versatile method for the synthesis of substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][8]
A Plausible Synthetic Workflow for 3,4-Dichloro-2-methylquinoline
A potential synthetic route to 3,4-dichloro-2-methylquinoline could start from 4-hydroxy-2-methylquinoline. This precursor can be synthesized via the Conrad-Limpach reaction. The subsequent steps would involve electrophilic chlorination to introduce the chlorine atoms at the 3 and 4 positions.
Caption: Plausible two-step synthesis of 3,4-dichloro-2-methylquinoline.
Experimental Protocol: A General Procedure for the Synthesis of Dichloroquinolines
The following is a generalized protocol based on the synthesis of related dichloroquinoline compounds and should be adapted and optimized for the specific synthesis of 3,4-dichloro-2-methylquinoline.
-
Synthesis of 4-Hydroxy-2-methylquinoline:
-
In a round-bottom flask, combine aniline and ethyl acetoacetate in a 1:1 molar ratio.
-
Heat the mixture at a high temperature (typically in a high-boiling solvent like Dowtherm A) to facilitate the cyclization reaction.
-
Cool the reaction mixture and isolate the crude 4-hydroxy-2-methylquinoline by filtration.
-
Purify the product by recrystallization.
-
-
Dichlorination of 4-Hydroxy-2-methylquinoline:
-
In a fume hood, carefully add the 4-hydroxy-2-methylquinoline to an excess of a chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3,4-dichloro-2-methylquinoline by column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The use of a high-boiling solvent in the Conrad-Limpach synthesis is necessary to achieve the high temperatures required for the cyclization and dehydration steps. The choice of a strong chlorinating agent like POCl₃/PCl₅ is essential to replace the hydroxyl group at the 4-position and to chlorinate the 3-position of the quinolinone tautomer.
Chemical Reactivity and Potential for Derivatization
The chlorine atoms at the 3 and 4 positions of 3,4-dichloro-2-methylquinoline are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][9] This reactivity provides a versatile handle for the synthesis of a wide range of derivatives with potentially diverse biological activities.
The reactivity of the two chlorine atoms may differ, allowing for selective substitution. The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position in dichloroquinolines.[4] While less studied, a similar reactivity difference might be expected for the 3- and 4-positions in 3,4-dichloro-2-methylquinoline.
Caption: Nucleophilic substitution reactions of 3,4-dichloro-2-methylquinoline.
This reactivity allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, to generate libraries of novel compounds for biological screening.
Potential Applications in Drug Discovery and Development
While specific biological data for 3,4-dichloro-2-methylquinoline is limited, the known activities of related quinoline derivatives suggest several promising avenues for its application in drug discovery.
Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[10] The 3,4-dichloro-7-(trifluoromethyl)quinoline core, for example, is hypothesized to act as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer.[10] Given the structural similarities, 3,4-dichloro-2-methylquinoline and its derivatives could also exhibit inhibitory activity against these or other kinases involved in cancer progression.
Antimalarial Activity
The quinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine and mefloquine. The mechanism of action often involves the inhibition of heme polymerization in the malaria parasite.[11] The lipophilic nature of 3,4-dichloro-2-methylquinoline could facilitate its accumulation in the parasite's digestive vacuole, making it a potential candidate for antimalarial drug development.
Antibacterial and Anti-inflammatory Activity
Quinoline derivatives have also been reported to possess antibacterial and anti-inflammatory properties.[1] The specific substitution pattern of 3,4-dichloro-2-methylquinoline may confer unique interactions with bacterial enzymes or inflammatory targets, warranting further investigation into these potential applications.
Conclusion and Future Directions
3,4-Dichloro-2-methylquinoline represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its chemical structure suggests a high potential for derivatization and the modulation of biological targets relevant to cancer, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for 3,4-dichloro-2-methylquinoline to enable its wider availability for research.
-
Comprehensive physicochemical and spectroscopic characterization to establish a complete profile of the compound.
-
Systematic exploration of its reactivity towards a diverse range of nucleophiles to generate libraries of novel derivatives.
-
In-depth biological evaluation of the parent compound and its analogs against a panel of relevant targets to identify lead compounds for further drug development.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 3,4-dichloro-2-methylquinoline and unlock its therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
- S. F. M. Ali, M. F. Ismail, and E. A. A. El-Khrisy, "A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities," Molecules, vol. 25, no. 1, p. 123, 2020.
- J. R. S. A. Leao, T. M. de Aquino, and J. M. de Oliveira, "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones," Molecules, vol. 20, no. 10, pp. 18735-18764, 2015.
- A. Kumar, R. Kumar, and M. Kumar, "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, vol. 10, no. 36, pp. 21376-21405, 2020.
- A. A. Valdez, et al., "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline," Molecules, vol. 27, no. 1, p. 123, 2022.
- R. H. F. Manske, "4,7-dichloroquinoline," Organic Syntheses, vol. 27, p. 21, 1947.
- A. A. El-Sayed, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, vol. 5, no. 3, pp. 433-442, 2000.
- S. N. W. D. K. S. N. W. D. K. Samarasinghe, "The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids," Malaria Journal, vol. 10, no. 1, p. 1, 2011.
- A. K. Singh, et al., "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies," RSC Medicinal Chemistry, vol. 12, no. 5, pp. 714-736, 2021.
- S. A. M. El-Hawash, N. S. Youssef, and M. S. Abdel-Aziz, "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides," Journal of Heterocyclic Chemistry, vol. 42, no. 4, pp. 647-654, 2005.
-
FooDB. (2010). Showing Compound 2-Methylquinoline (FDB004400). Retrieved from [Link]
- S. M. A. El-Gaby, M. A. Hussein, and A. H. M. El-Gaby, "Synthesis of 7-chloroquinolinyl-4-aminochalcones and their derivatives with potential antimicrobial and anticancer activities," Journal of the Iranian Chemical Society, vol. 12, no. 9, pp. 1625-1635, 2015.
- J. A. R. Meléndez, et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," Acta Crystallographica Section C: Structural Chemistry, vol. 78, no. 9, pp. 642-650, 2022.
- A. A. Khan, et al., "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives," Frontiers in Chemistry, vol. 12, p. 1369521, 2024.
- J. C. C. da Silva, et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 29, no. 1, p. 123, 2024.
-
Wikipedia. (2023). 4,7-Dichloroquinoline. Retrieved from [Link]
- M. A. Khan, et al., "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives," Frontiers in Chemistry, vol. 12, p. 1369521, 2024.
- M. A. El-Apasery, et al., "Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ)," Letters in Applied NanoBioScience, vol. 11, no. 1, pp. 3291-3301, 2022.
- M. Z. A. B. Mostafa, "Research Article Biological and Molecular Chemistry KEYWORDS: Chloroquine, Malaria, Co3O4 nanoparticle, Catalyst," Biological and Molecular Chemistry, 2023.
- J. A. R. Meléndez, et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)
- A. M. G. de la Cruz, et al., "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines," Chemical Reviews, vol. 124, no. 1, pp. 1-61, 2024.
- M. G. Kassem, et al., "3-Chloro-4-methylquinolin-2(1H)-one," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 4, p. o1038, 2012.
- A. A. El-Sayed, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, vol. 5, no. 3, pp. 433-442, 2000.
- W. Wang, et al., "Design and Synthesis of Novel Dual Fluoro-Substituted 10,11-Methylenedioxy-pyrrolo[3,4-b]quinoline Alkaloid Analogs as Topo I/DDX5 Inhibitors for Colorectal Cancer," Journal of Medicinal Chemistry, 2026.
- S. Singh, et al., "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies," RSC Medicinal Chemistry, vol. 12, no. 5, pp. 714-736, 2021.
- J. A. R. Meléndez, et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," Acta Crystallographica Section C: Structural Chemistry, vol. 78, no. 9, pp. 642-650, 2022.
Sources
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
